molecular formula C12H16F3N5 B11729047 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11729047
M. Wt: 287.28 g/mol
InChI Key: MEXFJEVSZKQATA-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound characterized by its unique structure, which includes two pyrazole rings substituted with fluoroethyl and difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of fluoroethyl and difluoroethyl groups through nucleophilic substitution reactions. The final step involves the coupling of the two pyrazole rings via a methyl linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-5-amine
  • **N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Uniqueness

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H16F3N5/c1-9-4-18-20(3-2-13)12(9)16-5-10-6-17-19(7-10)8-11(14)15/h4,6-7,11,16H,2-3,5,8H2,1H3

InChI Key

MEXFJEVSZKQATA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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